Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate
Description
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate is a β-keto ester derivative featuring a pyridine-substituted methylidene group at the C2 position. This compound belongs to a class of α,β-unsaturated carbonyl derivatives, which are widely studied for their diverse biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties . Its structure combines the electron-deficient pyridine ring with the reactive enone system, making it a versatile scaffold for chemical modifications and pharmacological investigations.
Properties
CAS No. |
54756-29-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(pyridin-3-ylmethylidene)butanoate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11(9(2)14)7-10-5-4-6-13-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
WBDVKMSBTZRIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate can be synthesized through a condensation reaction between pyridine-3-carbaldehyde and ethyl acetoacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate involves its interaction with specific molecular targets. The compound exhibits antimicrobial activity by binding to bacterial enzymes and disrupting their function. It also shows cytotoxic effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural similarities with several β-keto esters and hydrazone derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:
Table 1: Comparison of Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate with Analogous Compounds
Key Findings
Reactivity and Stability :
- The pyridine-substituted derivative exhibits enhanced stability compared to phenylhydrazone analogs due to the electron-withdrawing nature of the pyridine ring, which reduces hydrolysis susceptibility .
- Hydrazone derivatives with electron-withdrawing groups (e.g., nitro, chloro) show higher melting points and distinct UV/IR spectral profiles compared to the pyridine variant .
Biological Activity: Antimicrobial Potential: Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate demonstrates broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against E. coli and S. aureus), outperforming pyridine-substituted analogs in this class . Enzyme Inhibition: The phenylhydrazone analog (Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate) is a potent sortase A inhibitor, a target for Gram-positive bacterial infections, whereas the pyridine variant’s activity remains understudied .
Synthetic Accessibility: Pyridine-substituted derivatives generally require multistep syntheses involving condensation reactions between β-keto esters and pyridine aldehydes, yielding 45–70% . In contrast, dioxopyrrolidin derivatives (e.g., Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate) are synthesized via cycloaddition reactions, achieving higher yields (up to 85%) .
Biological Activity
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its antibacterial, anthelmintic, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure
The compound features a pyridine ring, which is known for its biological activity. The structural formula can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. A study reported minimum inhibitory concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| E. sakazakii | 0.125 |
| E. coli | 0.083 |
| S. aureus | 0.073 |
| K. pneumoniae | 0.109 |
These results indicate that the compound is effective against multidrug-resistant (MDR) pathogens, which is critical given the global challenge posed by antibiotic resistance .
Anthelmintic Activity
In addition to antibacterial effects, the compound also shows promising anthelmintic activity. In vitro assays demonstrated that this compound induced death in nematodes such as P. posthuma and A. galli, outperforming standard treatments like albendazole . The efficacy was evaluated through time-to-death studies at varying concentrations.
Cytotoxicity
The cytotoxic potential of this compound was assessed using various cancer cell lines. The compound exhibited cytotoxicity with LC50 values ranging from 280 to 765 μg/ml, which is comparatively lower than etoposide (LC50 = 9.8 μg/ml), indicating a moderate safety profile .
Case Studies
- Antibacterial Efficacy : A study highlighted the effectiveness of this compound against MDR strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Anthelmintic Action : Research demonstrated that this compound significantly reduced the viability of helminths in vitro, suggesting its application in treating parasitic infections .
- Cytotoxic Studies : In vitro tests showed that the compound could inhibit the growth of various cancer cell lines, with specific focus on its mechanism of action and potential pathways involved .
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, preliminary docking studies suggest a high propensity for binding to specific protein targets associated with bacterial and cancer cell growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
